molecular formula C9H20S B1584881 tert-Nonanethiol CAS No. 25360-10-5

tert-Nonanethiol

Cat. No.: B1584881
CAS No.: 25360-10-5
M. Wt: 160.32 g/mol
InChI Key: MPBLPZLNKKGCGP-UHFFFAOYSA-N
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Description

. It is a thiol, characterized by the presence of a sulfur-hydrogen (–SH) group attached to a tertiary carbon atom. This compound is commonly used as a chemical intermediate in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Nonanethiol is typically synthesized through the addition of hydrogen sulfide to propylene trimer, resulting in a mixture of highly branched C9H19 alkyl mercaptan isomers . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained efficiently.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of hydrogen sulfide and propylene trimer, with strict adherence to safety protocols due to the toxic nature of hydrogen sulfide .

Chemical Reactions Analysis

Types of Reactions

tert-Nonanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Nonanethiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Nonanethiol involves its ability to donate or accept electrons through its thiol group. This property makes it a versatile reagent in redox reactions, where it can act as a reducing agent or be oxidized to form disulfides. The molecular targets and pathways involved in these reactions depend on the specific context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Nonanethiol include other thiols such as:

  • Methanethiol (CH3SH)
  • Ethanethiol (C2H5SH)
  • Butanethiol (C4H9SH)

Uniqueness

What sets this compound apart from these similar compounds is its tertiary carbon structure, which imparts unique chemical properties such as increased stability and reactivity in certain reactions. This makes it particularly valuable in industrial applications where specific reaction conditions are required .

Properties

IUPAC Name

2-methyloctane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBLPZLNKKGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274046
Record name 2-Methyloctane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name tert-Nonanethiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25360-10-5, 55646-15-6
Record name tert-Nonanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025360105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Nonanethiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyloctane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylheptanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.619
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Record name TERT-NONANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of tert-Nonyl mercaptan in starved emulsion polymerization of styrene?

A1: tert-Nonyl mercaptan acts as a chain transfer agent, also called a "modifier," in the polymerization process [, ]. Its primary role is to control the molecular weight of the resulting polystyrene. It achieves this by reacting with the growing polymer chains, effectively terminating their growth and transferring the radical to a new mercaptan molecule, which can then initiate the growth of a new chain.

Q2: How does the water solubility of tert-Nonyl mercaptan compare to tert-Dodecyl mercaptan in influencing its effectiveness as a chain transfer agent?

A2: The research indicates that tert-Nonyl mercaptan, being more water-soluble than tert-Dodecyl mercaptan, exhibits less mass transfer resistance during the polymerization process []. This means it can readily access and react with the growing polymer chains within the aqueous phase of the emulsion. Consequently, the mathematical model used to predict molecular weights did not require accounting for additional mass transfer resistance with tert-Nonyl mercaptan, unlike with tert-Dodecyl mercaptan. This suggests that tert-Nonyl mercaptan can offer more efficient molecular weight control in starved emulsion polymerization of styrene.

Q3: Can the model predicting molecular weight in starved emulsion polymerization with tert-Nonyl mercaptan be applied to other similar systems?

A3: The developed mathematical model, incorporating the characteristics of tert-Nonyl mercaptan, successfully predicted the results of previous batch experiments using tert-Dodecyl mercaptan conducted by Harelle et al. []. This suggests the model's potential applicability to other similar polymerization systems involving different chain transfer agents, broadening its utility in predicting and controlling molecular weights in emulsion polymerization processes.

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